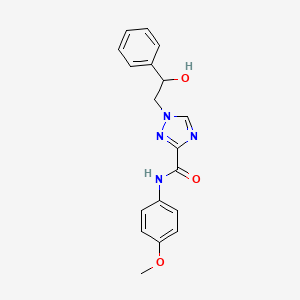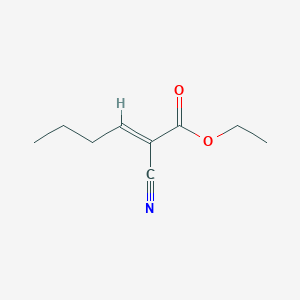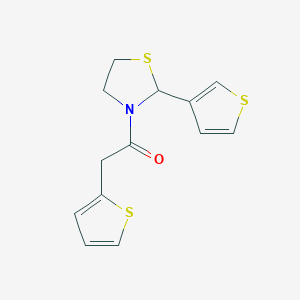
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene carboxamide derivatives involves various chemical reactions and intermediates. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally related to the compound , was achieved by reacting aryl substituents with cyclohexanecarboxamide . Similarly, thiazole-5-carboxamides and thiazole-5-ketones were prepared by reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with appropriate amines . These methods demonstrate the versatility in synthesizing naphthalene carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The non-planarity of the thiadiazole and naphthalene rings in naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate was also observed, with the presence of intermolecular hydrogen bonds contributing to the stability of the structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives often lead to compounds with significant biological activities. For instance, thiazole-naphthalene carboxamides with aminoalkyl side chains showed antitumor and DNA photocleaving abilities, with variations in the position of the side chain affecting their potency . This indicates that the chemical structure of naphthalene carboxamide derivatives is closely related to their biological functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene carboxamide derivatives are elucidated through various analytical techniques. The synthesized compounds are characterized by elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the molecular weight, functional groups, and overall stability of the compounds. Additionally, the biological activities of these compounds, such as antifungal, antivirus, antibacterial, and anticonvulsant activities, are indicative of their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
Naphthalene derivatives have been extensively studied for their potential anticancer properties. For instance, certain naphthalene carboxamide compounds have been synthesized and evaluated for their in vitro anticancer activity. One study highlights the synthesis of thiazo- or thiadiazo- naphthalene carboxamides and their quantitatively evaluated antitumor and DNA photocleaving agents' abilities. Compounds with aminoalkyl side chains showed strong antitumor (A549, P388) and DNA photocleaving abilities, indicating significant potential for cancer therapy (Li, Yang, & Qian, 2005).
Antimycobacterial Activity
Research into the antimycobacterial activity of naphthalene carboxamides has yielded promising results. A study on N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated significant activity against various Mycobacterium species, including M. tuberculosis and M. kansasii. These findings suggest potential applications in treating tuberculosis and related mycobacterial infections (Goněc et al., 2016).
Electrochemical Properties and Electropolymerization
The electrochemical behavior of naphthalene diimide derivatives has been explored, revealing their potential as low band gap polymers with ambipolar characteristics. These properties are valuable for applications in electronic devices and materials science. For example, a study demonstrated the synthesis and electrochemical polymerization of compounds containing carbazole and naphthalene diimide units, highlighting their potential in electronic applications (Rybakiewicz et al., 2020).
Anticonvulsant Activity
β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones have been evaluated for their anticonvulsant activity against seizure models, indicating their potential in developing new treatments for epilepsy and related disorders (Arshad et al., 2019).
Antimicrobial and Anti-proliferative Activities
The synthesis and evaluation of naphthalene-amide derivatives have also been directed towards their antimicrobial and anti-proliferative activities. These studies offer insights into the potential use of these compounds in combating microbial infections and cancer (Mansour et al., 2020).
Eigenschaften
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFEZJZLSVSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

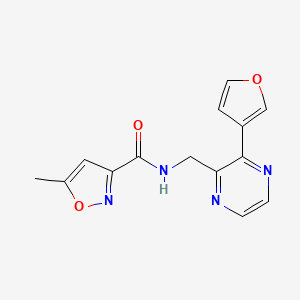

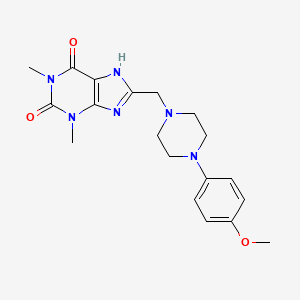
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)
![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
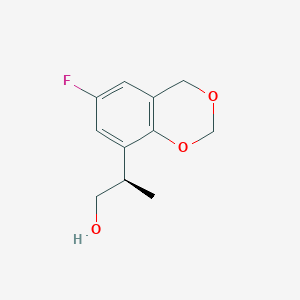
![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)
![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)
